molecular formula C15H14O3 B1332203 (4'-Methoxy-biphenyl-4-yl)-acetic acid CAS No. 60277-22-7

(4'-Methoxy-biphenyl-4-yl)-acetic acid

Cat. No. B1332203
CAS RN: 60277-22-7
M. Wt: 242.27 g/mol
InChI Key: KJOHEDXEFMKOEF-UHFFFAOYSA-N
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Description

The compound "(4'-Methoxy-biphenyl-4-yl)-acetic acid" is a derivative of biphenyl with a methoxy group and an acetic acid moiety attached to the biphenyl structure. This compound is structurally related to various other compounds that have been synthesized and studied for their potential applications, including antimicrobial activities and as intermediates for further chemical modifications .

Synthesis Analysis

The synthesis of related biphenyl acetic acid derivatives often involves multistep reactions, including catalytic cross-coupling reactions, cyclization, and acylation processes. For instance, the synthesis of 4'-acetyl-4-methoxybiphenyl (AMB) was achieved via a catalytic Suzuki cross-coupling reaction . Similarly, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization with thiosemicarbazide . These methods demonstrate the versatility of biphenyl acetic acid derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the presence of two phenyl rings which can influence the physical properties and reactivity of the compound. For example, the crystal structure of AMB shows an orthorhombic unit cell with parallel alignment of planar molecules, which is significant for the material's polar properties . The molecular structure can also affect the formation of dimers through hydrogen bonding, as seen in the case of (3-methoxyphenyl)acetic acid .

Chemical Reactions Analysis

Biphenyl acetic acid derivatives can undergo various chemical reactions, including acylation and bromination. The acylation of amines and pyrazole with acyl chloride derivatives of biphenyl acetic acid has been reported, leading to the formation of new amides and 1-acylpyrazole . Additionally, the regioselective bromination of 4-methoxyphenylacetic acid has been achieved, demonstrating the reactivity of the methoxyphenyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl acetic acid derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups and acetic acid moieties can affect the compound's polarity, hydrogen bonding capability, and thermal stability. For instance, the polar structure of AMB contrasts with nonpolar structures of related compounds, which is explained by lateral arene-arene interactions . The thermal characteristics of biphenyl-4,4'-diacetic acid indicate considerable thermal stability, which is important for potential applications .

Scientific Research Applications

  • Fluorescence Studies

    • Field : Analytical Chemistry
    • Application : 4-Methoxybiphenyl has been used as a standard reagent in fluorescence studies . Its fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
    • Method : The method involves a derivatization reaction of aryl halides with phenylboronic acid (PBA), where 4-Methoxybiphenyl is used as a standard reagent .
    • Results : The results of these studies would be specific to the particular aryl halides and conditions used in the experiment .
  • Mass Spectrometry

    • Field : Mass Spectrometry
    • Application : 4-Methoxybiphenyl can be used in mass spectrometry as a reference compound .
    • Method : The compound is ionized and then separated based on its mass-to-charge ratio .
    • Results : The results provide information about the molecular weight and structure of the compound .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : 4-Methoxybiphenyl can be used as a starting material in the synthesis of various organic compounds .
    • Method : The specific method would depend on the target compound. For example, it could be used in a substitution reaction to introduce other functional groups .
    • Results : The results would be the successful synthesis of the target compound .
  • Hematology Stains

    • Field : Hematology
    • Application : 4-Methoxybiphenyl can be used in the preparation of hematology stains .
    • Method : The compound is used in the formulation of the stain, which is then applied to blood samples .
    • Results : The stain allows for the visualization and identification of different types of blood cells .
  • Pharmaceutical Research

    • Field : Pharmaceutical Research
    • Application : 4-Methoxybiphenyl can be used in the synthesis of pharmaceuticals.
    • Method : The compound can be used as a building block in the synthesis of pharmaceutical compounds.
    • Results : The results would be the successful synthesis of the pharmaceutical compound.
  • Material Science

    • Field : Material Science
    • Application : 4-Methoxybiphenyl can be used in the synthesis of various materials, such as polymers .
    • Method : The compound can be used as a monomer in polymerization reactions .
    • Results : The results would be the successful synthesis of the polymer material .
  • Environmental Science

    • Field : Environmental Science
    • Application : 4-Methoxybiphenyl can be used in environmental monitoring and testing .
    • Method : The compound can be used as a reference standard in the analysis of environmental samples .
    • Results : The results would provide information about the presence and concentration of similar compounds in the environment .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Research
    • Application : 4-Methoxybiphenyl can be used as an intermediate in the synthesis of pharmaceuticals.
    • Method : The compound can be used as a building block in the synthesis of pharmaceutical compounds.
    • Results : The results would be the successful synthesis of the pharmaceutical compound.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-8-6-13(7-9-14)12-4-2-11(3-5-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHEDXEFMKOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362703
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Methoxy-biphenyl-4-yl)-acetic acid

CAS RN

60277-22-7
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenyl-(4'-methoxy)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 250 mg (0.93 mmol) of ethyl 4-(4-methoxyphenyl)phenylacetate in 30 ml of ethanol was added, with cooling with ice, 5 ml of 40% sodium hydroxide aqueous solution. This mixture was stirred at room temperature for 2 days. The reaction mixture was neutralized with 3 M hydrochloric acid, and the solvent was then removed by evaporation under reduced pressure. Thereafter, the pH of the resulting mixture was adjusted to 1 with 3 M hydrochloric acid, and this mixture was subjected to extraction with 200 ml of ether. The resulting ether solution was washed with saturated sodium chloride aqueous solution, dried with anhydrous magnesium sulfate, filtered, and then concentrated. Thus, 524 mg (yield 94%) of 4-(4-methoxyphenyl)-phenylacetic acid was obtained.
Name
ethyl 4-(4-methoxyphenyl)phenylacetate
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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